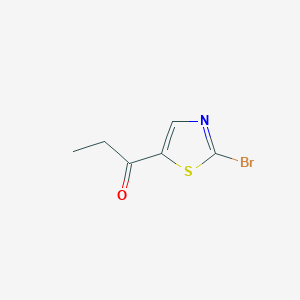

1-(2-Bromothiazol-5-yl)propan-1-one

Description

1-(2-Bromothiazol-5-yl)propan-1-one is a brominated thiazole derivative with the molecular formula C₆H₆BrNOS and a molecular weight of 220.09 g/mol (CAS: 869937-08-6, per ). Its structure features a propan-1-one group attached to a 2-bromothiazole ring, a heterocyclic system with sulfur and nitrogen atoms. The bromine atom at the 2-position of the thiazole ring enhances electrophilic substitution reactivity, making the compound a valuable intermediate in pharmaceutical and materials chemistry . Notably, discrepancies in CAS numbers (e.g., 1161776-13-1 in ) may arise from variations in sourcing or nomenclature conventions.

Properties

Molecular Formula |

C6H6BrNOS |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-(2-bromo-1,3-thiazol-5-yl)propan-1-one |

InChI |

InChI=1S/C6H6BrNOS/c1-2-4(9)5-3-8-6(7)10-5/h3H,2H2,1H3 |

InChI Key |

JJHJKPZSLFWWKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(S1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The 2-bromothiazole group in the target compound exhibits stronger electron-withdrawing effects compared to benzodioxole () or TBS-protected phenyl (), enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . The nitro group in 1-(2-hydroxy-5-nitrophenyl)propan-1-one () further increases electrophilicity but reduces solubility in non-polar solvents.

Synthetic Methods: The benzodioxole analog is synthesized via continuous flow chemistry with propionic anhydride and a packed-bed reactor (residence time controlled by flow rates) .

Applications: Pharmaceutical Intermediates: Bromothiazole derivatives are precursors in kinase inhibitor development, while benzodioxole analogs are explored for CNS drug candidates due to their lipophilicity .

Reactivity and Stability

- Thermal Stability : Bromothiazole derivatives are generally stable under ambient conditions but may decompose at high temperatures (>200°C) due to Br–C bond cleavage. Benzodioxole analogs () exhibit higher thermal stability owing to their fused aromatic system.

- Hydrolytic Sensitivity : The TBS-protected compound () is hydrolytically labile under acidic conditions, whereas the nitro-hydroxyl derivative () is resistant to hydrolysis but prone to reduction reactions.

Preparation Methods

Reaction Conditions and Mechanism

In a protocol adapted from α-bromocarbonyl synthesis, 1-(thiazol-5-yl)propan-1-one undergoes bromination using molecular bromine (Br₂) in acetic acid at room temperature. The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich 2-position of the thiazole ring. The acetic acid solvent stabilizes the transition state, enhancing regioselectivity.

Key Data:

Limitations

Over-bromination at the 4-position or oxidation of the ketone moiety may occur if reaction times exceed 12 hours. Strict stoichiometric control of Br₂ is critical to minimizing side products.

Hantzsch Thiazole Synthesis with Brominated Precursors

The Hantzsch thiazole synthesis offers a modular route to construct the brominated thiazole ring de novo. This method involves cyclocondensation of a bromo-substituted thioamide with a β-keto carbonyl compound.

Synthetic Procedure

Adapting methodologies from, 2-bromo-thioamide (prepared from thiourea and bromoacetyl bromide) reacts with ethyl propionylacetate in refluxing ethanol. The reaction proceeds through thioamide enolate formation, followed by nucleophilic attack and cyclization.

Key Data:

-

Reagents: 2-Bromo-thioamide (1.0 equiv), ethyl propionylacetate (1.2 equiv), ethanol

-

Temperature: 78°C (reflux)

-

Yield: 70–75%

-

Byproducts: Ethyl acetate (from ester hydrolysis), ammonium salts

Advantages

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 82–88% | >95% | Moderate | Low |

| Hantzsch Synthesis | 70–75% | 90–93% | Low | High |

| Friedel-Crafts | 90–95% | >98% | High | Moderate |

| Cross-Coupling (Hypothetical) | N/A | N/A | Uncertain | High |

Key Observations:

-

The Friedel-Crafts route offers the highest yield and purity but requires hazardous solvents.

-

Direct bromination balances cost and efficiency for small-scale production.

-

Hantzsch synthesis is less practical due to multi-step precursor preparation.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Bromothiazol-5-yl)propan-1-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthetic Routes :

- Friedel-Crafts Acylation : React 2-bromothiazole with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor regioselectivity to ensure substitution at the 5-position of the thiazole ring.

- Bromination Post-Functionalization : Synthesize 1-(thiazol-5-yl)propan-1-one first, followed by bromination at the 2-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN).

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during bromination minimize side reactions.

- Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equiv.) to balance reactivity and byproduct formation.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yield improvements (>70%) are achievable with iterative solvent screening (e.g., dichloromethane vs. THF) .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Bromothiazol-5-yl)propan-1-one, and how should data interpretation address potential ambiguities?

Methodological Answer:

- Key Techniques :

- ¹H/¹³C NMR : Identify thiazole ring protons (δ 7.5–8.5 ppm) and ketone carbonyl (δ 200–210 ppm in ¹³C).

- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Ambiguity Resolution :

Advanced Research Questions

Q. How can computational tools like Multiwfn be employed to analyze the electronic properties of 1-(2-Bromothiazol-5-yl)propan-1-one, and what parameters are critical for accurate modeling?

Methodological Answer:

- Electronic Analysis Workflow :

- Geometry Optimization : Use Gaussian or ORCA to optimize the structure at the B3LYP/6-31G(d,p) level.

- Wavefunction Analysis : Import the output into Multiwfn to calculate:

- Electrostatic Potential (ESP) : Map electron-deficient regions (e.g., near the bromine atom) to predict reactivity in nucleophilic substitutions.

- Localized Orbital Locator (LOL) : Visualize σ-hole effects for halogen bonding.

3. Critical Parameters : - Basis Set Selection : Larger sets (e.g., 6-311++G(d,p)) improve bromine atom accuracy.

- Solvent Effects : Include PCM models for solution-phase simulations .

Q. What strategies are recommended for resolving contradictions between experimental data (e.g., NMR, X-ray) and computational predictions for this compound?

Methodological Answer:

- Stepwise Validation :

- Crystallographic Refinement : Re-analyze X-ray data with SHELXL to check for thermal motion artifacts or disorder in the thiazole ring. Compare experimental bond angles with DFT results .

- NMR Recalculation : Use software like ACD/Labs or MestReNova to simulate NMR spectra from DFT-optimized structures. Adjust dihedral angles if discrepancies arise in coupling constants.

- Sensitivity Analysis : Vary computational parameters (e.g., solvent model, functional) to identify sources of error. For example, CAM-B3LYP may better predict bromine-induced polarization than B3LYP .

Q. How can the reactivity of 1-(2-Bromothiazol-5-yl)propan-1-one be leveraged in cross-coupling reactions, and what mechanistic insights inform catalyst selection?

Methodological Answer:

- Reactivity Profile :

- Suzuki-Miyaura Coupling : The 2-bromo substituent acts as a leaving group. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (2:1) at 80°C.

- Buchwald-Hartwig Amination : Replace bromine with amines using Pd₂(dba)₃ and Xantphos.

- Mechanistic Insights :

Q. What crystallographic challenges arise in determining the structure of 1-(2-Bromothiazol-5-yl)propan-1-one, and how can SHELX programs address them?

Methodological Answer:

- Challenges :

- Twinned Crystals : Common due to planar thiazole rings. Use SHELXD for twin law detection (e.g., two-fold rotation).

- Disorder : The propanone chain may exhibit rotational disorder. Apply restraints (ISOR, DELU) during SHELXL refinement.

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.